2-(4-Bromophenyl)oxazolo[4,5-b]pyridine
Description
Significance of the Oxazolo[4,5-b]pyridine (B1248351) Core in Academic Research
The oxazolo[4,5-b]pyridine core is a privileged scaffold in drug discovery and materials science due to its diverse biological and photophysical properties. researchgate.net This fused heterocyclic system is of great interest to the pharmaceutical industry, partly because the pyridine (B92270) fragment can enhance water solubility. tandfonline.com
Researchers have explored the oxazolo[4,5-b]pyridine skeleton for a wide range of therapeutic applications. Studies have revealed that compounds containing this core exhibit various biological activities, including:
Anticancer Activity : Derivatives have been synthesized and screened for their potential to combat various human cancer cell lines, such as prostate (PC3, DU-145), lung (A549), and breast (MCF-7). tandfonline.comtandfonline.com Some of these compounds have shown promising anticancer potential. tandfonline.comtandfonline.com
Anti-inflammatory Effects : The oxazolo[4,5-b]pyridine framework has been investigated for its anti-inflammatory properties. researchgate.netnih.gov Certain derivatives have demonstrated good anti-inflammatory and analgesic activity, with some showing efficacy comparable to established drugs but without the associated gastrointestinal irritation. nih.gov
Enzyme Inhibition and Activation : The core is a key component in molecules designed to modulate enzyme activity. For instance, a series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were found to be inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme linked to inflammation. researchgate.net Furthermore, oxazolo[4,5-b]pyridines have been identified as novel small molecule activators of SIRT1, an NAD+-dependent protein deacetylase with beneficial effects on metabolic parameters. nih.gov
Antibacterial Properties : Research has also been directed towards the antibacterial potential of these compounds, with some derivatives showing notable efficiency against methicillin-resistant Staphylococcus aureus (S. aureus). researchgate.net
The versatility of the oxazolo[4,5-b]pyridine core allows for the introduction of various substituents, which can significantly alter the molecule's spectral properties and biological activity. researchgate.net This tunability makes it a valuable building block for developing new therapeutic agents and functional materials. researchgate.net
Current Research Landscape Pertaining to 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine and Related Derivatives
Current research on this compound and its analogs is focused on synthesizing new derivatives and evaluating their potential in various therapeutic areas. The presence of the bromophenyl group provides a reactive site for further chemical modifications, such as in palladium-catalyzed cross-coupling reactions like the Heck reaction, to introduce additional functional groups. clockss.org
A significant area of investigation is the development of novel anticancer agents. For example, research has involved the synthesis of oxazolo[4,5-b]pyridine-based triazoles. tandfonline.com In these studies, the core structure is modified to create a library of compounds that are then tested for their cytotoxic effects on cancer cells. tandfonline.com Molecular docking studies are often employed to understand how these derivatives interact with biological targets, such as human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme implicated in cancer cell proliferation. tandfonline.comtandfonline.com
The synthesis of these compounds often starts from readily available materials like 2-amino-3-hydroxypyridine (B21099) derivatives. clockss.org Various synthetic methods are employed, including heating the starting materials with carboxylic acids in the presence of reagents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) to construct the oxazole (B20620) ring. clockss.orgresearchgate.net
The table below summarizes the biological activities of some exemplary oxazolo[4,5-b]pyridine derivatives as reported in recent literature.
| Derivative Type | Target/Activity | Research Focus |
| Oxazolo[4,5-b]pyridine-triazoles | Anticancer (PC3, A549, MCF-7, DU-145 cell lines) | Synthesis and evaluation of anticancer potential, molecular docking with hDHODH. tandfonline.comtandfonline.com |
| Piperazine-linked oxazolo[4,5-b]pyridines | Anti-inflammatory, GSK-3β inhibition | Development of novel anti-inflammatory agents by targeting a pro-inflammatory enzyme. researchgate.net |
| General 2-(substituted phenyl)oxazolo[4,5-b]pyridines | Anti-inflammatory, Analgesic | Creation of non-acidic anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov |
| Novel Oxazolo[4,5-b]pyridines | SIRT1 Activation | Discovery of potent, structurally novel activators for metabolic disease research. nih.gov |
Academic Relevance and Scope of Research on Oxazolo[4,5-b]pyridine Systems
The academic relevance of oxazolo[4,5-b]pyridine systems is firmly established due to their structural similarity to purine (B94841) bases and their wide spectrum of biological activities. nih.govnih.gov This makes them a fertile ground for research in medicinal chemistry, organic synthesis, and pharmacology. The ongoing research aims to design and develop new protocols for the construction of novel biological components based on this scaffold. researchgate.net
The scope of research is broad, encompassing the synthesis of new derivatives with tailored properties. clockss.orgresearchgate.net By modifying the substituents on both the pyridine and the oxazole rings, chemists can fine-tune the electronic and steric properties of the molecules to enhance their interaction with specific biological targets. researchgate.net This has led to the discovery of compounds with potential applications as anticancer, anti-inflammatory, and antibacterial agents, as well as modulators of key enzymes. researchgate.nettandfonline.comresearchgate.net
Furthermore, the photophysical properties of oxazolo[4,5-b]pyridine derivatives are also an area of academic interest. researchgate.net The introduction of electron-donating and electron-withdrawing groups can influence their absorption and fluorescence spectra, suggesting potential applications in materials science, for instance, as new dyes. researchgate.net The study of their charge transfer characteristics provides fundamental insights into their electronic structure. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVKDMYJJLCCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547574 | |
| Record name | 2-(4-Bromophenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111852-42-7 | |
| Record name | 2-(4-Bromophenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Oxazolo 4,5 B Pyridine Scaffolds
Conventional Synthetic Approaches to Oxazolo[4,5-b]pyridine (B1248351) Derivatives
Established methods for the synthesis of the oxazolo[4,5-b]pyridine ring system have traditionally relied on cyclization and condensation reactions, often requiring forcing conditions. These foundational approaches have been instrumental in accessing a variety of derivatives.
Cyclization Reactions Utilizing Aminopyridinol and Aminopyridine Precursors
The intramolecular cyclization of suitably functionalized pyridine (B92270) precursors is a cornerstone in the synthesis of oxazolo[4,5-b]pyridines. A key starting material for this approach is 2-amino-3-hydroxypyridine (B21099) or its substituted analogs, such as 5-bromo-3-hydroxy-2-aminopyridine. These precursors contain the requisite amine and hydroxyl functionalities in an ortho arrangement, primed for the formation of the oxazole (B20620) ring.
The general strategy involves the reaction of the aminopyridinol with a carboxylic acid or its derivative. The initial step is the formation of an amide intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the hydroxyl group on the amide carbonyl, followed by dehydration to yield the fused oxazole ring system. The choice of condensing agent and reaction conditions is critical to drive the reaction to completion.
Condensation Reactions with Carboxylic Acids and Derivatives
Direct condensation of aminopyridinols with carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides, is a widely employed method for constructing the 2-substituted oxazolo[4,5-b]pyridine scaffold. For instance, the synthesis of 2-aryloxazolo[4,5-b]pyridines can be achieved by reacting 2-amino-3-hydroxypyridine with the corresponding benzoyl chlorides.
Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) are common condensing agents that facilitate these reactions by activating the carboxylic acid and promoting the subsequent cyclodehydration. For example, heating 5-bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of PPSE at high temperatures (e.g., 200°C) can produce the corresponding 2-aryl-oxazolo[4,5-b]pyridine in high yield. clockss.org The use of such strong acids, however, necessitates careful control of the reaction conditions to avoid side reactions.
| Reactant 1 | Reactant 2 | Condensing Agent/Catalyst | Temperature (°C) | Yield (%) | Reference |
| 5-Bromo-3-hydroxy-2-aminopyridine | 4-Cyanobenzoic acid | PPSE | 200 | 93 | clockss.org |
| 5-Bromo-3-hydroxy-2-aminopyridine | (4-piperidinyl)acetic acid | PPA | 140 | 70 | clockss.org |
| 5-Bromo-3-hydroxy-2-aminopyridine | (4-piperidinyl)propanoic acid | PPA | 140 | 71 | clockss.org |
One-Pot Synthetic Strategies for Oxazolo[4,5-b]pyridines
To improve efficiency and reduce the number of synthetic steps, one-pot methodologies have been developed. These strategies combine multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates. An example of a one-pot synthesis involves the condensation of 2-amino-3-hydroxypyridine with benzoyl chlorides under microwave irradiation. This approach often leads to shorter reaction times and higher yields compared to conventional heating methods. The use of a catalyst, such as an amino-functionalized silica-based nanocatalyst, can further enhance the efficiency of these one-pot procedures.
The advantages of one-pot syntheses include reduced solvent consumption, lower costs, and simplified experimental procedures. nih.gov These methods are particularly valuable for the rapid generation of libraries of compounds for biological screening.
Critical Analysis of Challenges and Limitations in Established Synthetic Routes
Despite their utility, conventional synthetic routes to oxazolo[4,5-b]pyridines are not without their drawbacks. Many of these methods require harsh reaction conditions, such as high temperatures and the use of strong, corrosive acids like PPA, which can limit the functional group tolerance of the reaction and lead to the formation of side products. clockss.org For instance, the high temperatures required for PPSE-mediated cyclizations can be detrimental to sensitive substrates.
Green Chemistry Principles and Sustainable Synthesis of Oxazolo[4,5-b]pyridine Analogs
In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods. This has led to the exploration of green chemistry principles in the synthesis of oxazolo[4,5-b]pyridine analogs.
Development of Environmentally Benign Reaction Conditions
A key focus of green chemistry is the reduction or elimination of hazardous substances and the use of more benign reaction conditions. Microwave-assisted synthesis has emerged as a powerful tool in this regard. nih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and higher yields with reduced energy consumption. nih.gov Furthermore, these reactions can sometimes be carried out under solvent-free conditions or in environmentally friendly solvents like water or ethanol (B145695), minimizing the use of volatile organic compounds. nih.govnih.gov
Another green chemistry approach that is gaining traction is mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. rsc.org While not yet widely reported for oxazolo[4,5-b]pyridine synthesis specifically, this technique offers a promising avenue for future development of solvent-free, energy-efficient synthetic routes to this important class of compounds.
| Green Chemistry Approach | Key Features | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Shorter reaction times, higher yields, reduced energy consumption, potential for solvent-free conditions |
| Mechanochemistry | Grinding of solid reactants | Solvent-free, energy-efficient, simplified work-up |
Application of Catalysis in Oxazolo[4,5-b]pyridine Synthesis (e.g., Silica-Supported Perchloric Acid)
The use of heterogeneous solid acid catalysts represents a significant advancement in the synthesis of oxazolo[4,5-b]pyridines, offering advantages in terms of efficiency, catalyst reusability, and environmental safety. One of the most effective methods involves a one-pot condensation reaction catalyzed by silica-supported perchloric acid (HClO₄-SiO₂).
This protocol facilitates the synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines from precursors like 2-amino-3-hydroxypyridine and various substituted benzoic acids. The catalyst is prepared by adsorbing a 70% aqueous solution of perchloric acid onto silica (B1680970) gel, followed by heating under an inert atmosphere to yield a free-flowing off-white powder. This solid catalyst is non-toxic, easy to handle, and demonstrates both high mechanical and thermal stability.
The reaction proceeds efficiently under ambient conditions, providing high conversion rates and excellent product yields in short reaction times. A key advantage of this methodology is the simplicity of the work-up procedure and the ability to recover and reuse the catalyst without a significant loss of activity, making the process economically and environmentally favorable. Another similar heterogeneous catalyst, silica sulfuric acid, has also been effectively used for the synthesis of oxazolo[4,5-b]pyridines under solvent-free conditions.
In a related approach, an amino-functionalized SBA-15 (SBA-Pr-NH₂) has been employed as a basic nano-catalyst for the one-pot synthesis of 2-aryloxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine and benzoyl chlorides. sid.ir This method, often enhanced by microwave irradiation under solvent-free conditions, also boasts short reaction times, high yields, and a simple work-up. sid.ir
| Entry | Aryl Substituent (R) | Catalyst | Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Bromo | HClO₄-SiO₂ | Ambient, One-pot | 2-3 h | ~90% |
| 2 | 4-Chloro | HClO₄-SiO₂ | Ambient, One-pot | 2-3 h | ~92% |
| 3 | 4-Nitro | HClO₄-SiO₂ | Ambient, One-pot | 2-3 h | ~88% |
| 4 | Phenyl | SBA-Pr-NH₂ | Microwave, Solvent-free | 5 min | 94% |
| 5 | 4-Bromo | SBA-Pr-NH₂ | Microwave, Solvent-free | 6 min | 92% |
Exploration of Mechanochemical Approaches for Related Heterocyclic Systems with Potential for Extension
Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding or ball-milling), is an emerging green chemistry technique that minimizes or eliminates the need for solvents. researchgate.netchowgules.ac.in This approach is gaining traction for the synthesis of various nitrogen-containing heterocycles due to its operational simplicity, high efficiency, and reduced environmental impact. researchgate.netchowgules.ac.innih.gov
While specific reports on the mechanochemical synthesis of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine are not yet widespread, the principles have been successfully applied to closely related structures and employing relevant catalysts, indicating a strong potential for extension. For instance, the synthesis of tetrahydrobenzo[b]pyran derivatives has been achieved through a one-pot, three-component condensation using silica-supported perchloric acid (HClO₄-SiO₂) under grinding conditions. ijfans.org This solvent-free method, conducted at room temperature by grinding reactants in a mortar and pestle, offers short reaction times, excellent yields, and an environmentally benign profile. ijfans.org
The success of this "grindstone chemistry" with a catalyst known to be effective for oxazolopyridine synthesis suggests its direct applicability. chowgules.ac.inijfans.org The key advantages of such an approach include:
Solvent-Free Conditions: Eliminating bulk solvents reduces waste and environmental pollution. researchgate.net
Energy Efficiency: Reactions often proceed rapidly at ambient temperature, saving energy compared to conventional heating. nih.gov
High Yields and Purity: The absence of solvent can simplify product isolation and purification, often leading to higher yields of pure compounds. researchgate.net
The extension of mechanochemical methods, such as manual grinding or automated ball-milling, to the condensation of 2-amino-3-hydroxypyridine with 4-bromobenzoic acid or its derivatives is a promising strategy for a more sustainable synthesis of the target compound. nih.govgoogle.com
Investigation of Sustainable Solvents in Heterocycle Synthesis
The selection of a solvent is a critical factor in the sustainability of a chemical process. nih.gov Traditional reliance on volatile and often toxic organic solvents has prompted research into greener alternatives for the synthesis of heterocyclic compounds, including the oxazolo[4,5-b]pyridine scaffold. nih.govingentaconnect.comresearchgate.net
Sustainable solvent strategies applicable to heterocycle synthesis include:
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been successfully performed in aqueous systems, often using water-soluble ligands or phase-transfer catalysts. nih.gov This is particularly relevant for the functionalization of pre-formed oxazolo[4,5-b]pyridine rings. nih.gov
Biomass-Derived Solvents: Solvents derived from renewable resources are a key area of green chemistry. For example, Sabinene, a monoterpene extracted from essential oils, has been successfully used as a green solvent for the synthesis of thiazolo[5,4-b]pyridines, a structurally related heterocyclic system. This demonstrates the potential of biomass-derived solvents to replace conventional ones in similar syntheses.
Ionic Liquids (ILs): ILs are salts with low melting points that are gaining attention as environmentally friendly solvents and catalysts. ingentaconnect.com Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives for pyridine synthesis, often enabling milder reaction conditions and catalyst recycling. ingentaconnect.com
The adoption of such solvents can significantly reduce the environmental footprint of synthesizing compounds like this compound, aligning with the principles of sustainable chemistry. nih.gov
Functionalization Strategies and Derivatization Techniques (e.g., Heck Reaction)
Functionalization of the pre-formed oxazolo[4,5-b]pyridine core is a crucial strategy for creating diverse derivatives. The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction that couples an unsaturated halide with an alkene, making it highly suitable for modifying aryl halide-substituted scaffolds. wikipedia.orgorganic-chemistry.org
Specifically, the bromine atom in this compound or related bromo-substituted analogs serves as an excellent handle for post-synthesis modification via the Heck reaction. Research has demonstrated the introduction of a carboxylic acid moiety onto the pyridine ring of a 6-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine intermediate. clockss.orgresearchgate.net
In a typical procedure, the bromo-substituted oxazolopyridine is reacted with methyl acrylate (B77674) in the presence of a palladium catalyst and a phosphine (B1218219) ligand. clockss.org
Reaction Details:
Substrate: 6-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine
Reagent: Methyl acrylate
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) clockss.org
Ligand: Tri-o-tolylphosphine clockss.org
Solvent: N,N-Dimethylformamide (DMF) clockss.org
Conditions: Reflux temperature clockss.org
This reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle to yield the corresponding acrylate ester, which can then be further modified, for example, through hydrogenation of the double bond and hydrolysis of the ester to yield a valuable carboxylic acid derivative. wikipedia.orgclockss.org
| Step | Reaction | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Heck Coupling | Methyl acrylate, Pd(OAc)₂, P(o-tolyl)₃ | 74% | clockss.org |
| 2 | Hydrogenation | H₂, Pd/C | 88% | clockss.org |
This functionalization strategy highlights the utility of the Heck reaction in expanding the chemical diversity of the oxazolo[4,5-b]pyridine scaffold, enabling the synthesis of complex molecules from simpler, halogenated precursors. clockss.orgresearchgate.net
Spectroscopic and Crystallographic Characterization of Oxazolo 4,5 B Pyridine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules. For 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete picture of its molecular framework.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and the bromophenyl rings. The protons on the pyridine moiety (H-5 and H-7) would typically appear in the aromatic region, with their chemical shifts influenced by the fused oxazole (B20620) ring. The protons of the 4-bromophenyl group would present as a characteristic AA'BB' system, appearing as two doublets due to the symmetrical substitution pattern.
2D-NMR Spectroscopy: To definitively assign each ¹H and ¹³C signal, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
COSY would reveal proton-proton coupling networks within the pyridine and bromophenyl rings.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the 4-bromophenyl substituent to the C-2 position of the oxazolo[4,5-b]pyridine (B1248351) core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Oxazolo[4,5-b]pyridine Core | ||
| C-2 | - | ~160-165 |
| C-3a | - | ~150-155 |
| C-5 | ~8.6-8.8 | ~145-150 |
| C-6 | ~7.3-7.5 | ~118-122 |
| C-7 | ~8.0-8.2 | ~130-135 |
| C-7a | - | ~140-145 |
| 4-Bromophenyl Substituent | ||
| C-1' | - | ~128-130 |
| C-2'/C-6' | ~8.1-8.3 (d) | ~129-131 |
| C-3'/C-5' | ~7.7-7.9 (d) | ~132-134 |
| C-4' | - | ~125-128 |
Note: These are estimated values based on known substituent effects and data from analogous heterocyclic systems. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₇BrN₂O. lookchem.com
Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by approximately 2 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would provide an exact mass measurement that matches the theoretical calculated mass, thereby confirming the molecular formula.
Table 2: Theoretical Exact Mass Calculation for this compound
| Molecular Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ (with ⁷⁹Br) | C₁₂H₈⁷⁹BrN₂O⁺ | 274.9818 |
| [M+H]⁺ (with ⁸¹Br) | C₁₂H₈⁸¹BrN₂O⁺ | 276.9798 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. The IR spectrum of this compound would feature several characteristic absorption bands that confirm its structure. Key vibrations include C=N and C=C stretching from the aromatic rings, C-O-C stretching of the oxazole ether linkage, and the C-Br stretching of the bromophenyl group.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100–3000 | C-H stretch | Aromatic rings |
| 1620–1580 | C=N stretch | Pyridine and Oxazole rings |
| 1550–1450 | C=C stretch | Aromatic rings |
| 1250–1200 | C-O-C stretch | Oxazole ring (asymmetric) |
| 1100–1000 | C-O-C stretch | Oxazole ring (symmetric) |
| ~830 | C-H bend | 1,4-disubstituted benzene (B151609) (out-of-plane) |
| 700-500 | C-Br stretch | Aryl bromide |
Advanced X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A crystal structure analysis of this compound would definitively confirm its connectivity and stereochemistry.
The analysis would reveal the planarity of the fused oxazolo[4,5-b]pyridine ring system. A key structural parameter would be the dihedral angle between the plane of this heterocyclic core and the plane of the 4-bromophenyl ring, which would indicate the degree of twisting in the molecule. Furthermore, the crystal packing would be elucidated, revealing intermolecular interactions such as π-π stacking or halogen bonding (C-Br···N/O), which govern the supramolecular architecture. While the crystal structure for the title compound is not available, studies on related structures like 2-(2-methyl-phenyl)-1,3-thiazolo[4,5-b]pyridine show that the dihedral angle between the heterocyclic system and the phenyl ring is a defining feature. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic and Optical Properties
UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. The oxazolo[4,5-b]pyridine scaffold is known to be a component of fluorescent dyes, and its optical properties are highly dependent on the nature of the substituent at the 2-position. researchgate.net
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions within the conjugated aromatic system.
Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the compound is expected to exhibit fluorescence. The emission wavelength, quantum yield, and Stokes shift (the difference between the absorption and emission maxima) are key parameters that characterize its emissive properties. Studies on a family of 2-aryl-oxazolo[4,5-b]pyridines have shown that the fluorescence has a strong intramolecular charge transfer (ICT) character. researchgate.net The introduction of an electron-withdrawing group like the 4-bromophenyl moiety is expected to influence the energy of the ICT state and thus the emission color. These compounds often exhibit solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent, a hallmark of ICT fluorescence. researchgate.netnih.govresearchgate.net
Table 4: Representative Photophysical Properties of Analogous 2-Aryl-oxazolo[4,5-b]pyridine Dyes in Acetonitrile
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine | 375 | 433 | 3800 |
| 6-Bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine | 379 | 450 | 4460 |
Data sourced from a study on related fluorescent dyes to illustrate typical properties of the scaffold. researchgate.net
Computational and Theoretical Chemistry of 2 4 Bromophenyl Oxazolo 4,5 B Pyridine and Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) has been a cornerstone in elucidating the structural and electronic characteristics of the oxazolo[4,5-b]pyridine (B1248351) scaffold. These calculations are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For derivatives of 2-(substituted)oxazolo[4,5-b]pyridine, DFT calculations have been employed to determine these electronic parameters. The analysis reveals that the distribution of HOMO and LUMO is typically spread across the entire molecule, indicating potential for charge transfer within the structure. The energy gap is a critical parameter derived from these calculations; a smaller gap suggests that the molecule is more reactive and can be easily polarized. This low energy gap is indicative of the molecule's potential bioactivity, as it facilitates interactions with biological targets. The computed HOMO-LUMO energy demonstrates that charge exchange takes place inside the molecule. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| ΔE (Energy Gap) | ELUMO - EHOMO | Represents the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically associated with electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack) and positive potential (associated with hydrogen atoms, indicating sites for nucleophilic attack). For oxazolo[4,5-b]pyridine derivatives, MEP analysis helps identify the most reactive sites, providing insights into how the molecule might interact with a biological receptor.
Computational geometric optimization is performed to find the most stable three-dimensional structure of the molecule, corresponding to the minimum energy on the potential energy surface. Using DFT methods, researchers can calculate bond lengths, bond angles, and dihedral angles of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. These theoretical parameters are often compared with experimental data, such as those from X-ray crystallography, to validate the computational method. Conformational analysis helps identify the most stable spatial arrangement of the atoms, which is crucial for understanding its interaction with specific biological targets.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Charge Transfer
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules. rsc.orgrsc.org It is widely used to calculate vertical excitation energies, which correspond to absorption spectra, and to understand the nature of electronic transitions. nih.gov
For oxazolo[4,5-b]pyridine derivatives, TD-DFT studies have been conducted to explore their excited-state properties and intramolecular charge transfer (ICT) characteristics. sciengine.comresearchgate.net These studies have shown that substituents on the oxazolo[4,5-b]pyridine core can significantly alter the spectral properties and increase the dipole moments in the first excited state. sciengine.comresearchgate.net This suggests that upon photoexcitation, there is a redistribution of electron density, leading to a charge transfer process within the molecule. Understanding these excited-state dynamics is essential for applications in materials science, such as in the design of dyes for solar cells or light-emitting devices. sciengine.com
Molecular Modeling Approaches for Ligand-Target Interactions
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. visionpublisher.info This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to the active site of a biological target.
Derivatives of the 2-phenyloxazolo[4,5-b]pyridine (B2659608) scaffold have been investigated through molecular docking simulations against a variety of biological targets to explore their therapeutic potential.
DNA Gyrase : Molecular docking and dynamics simulation studies have been performed to understand the role of oxazolo[4,5-b]pyridines in inhibiting DNA gyrase, a crucial bacterial enzyme. researchgate.net These studies help to elucidate the binding interactions within the ATP-binding site of the enzyme, guiding the design of new antibacterial agents. nih.govnih.govals-journal.com
hTopo IIα (Human Topoisomerase IIα) : A series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives were designed and synthesized as potential antitumor agents targeting human topoisomerase enzymes. nih.gov Some derivatives were found to be potent inhibitors of hTopo IIα, with molecular docking studies employed to understand the mechanism of inhibition. nih.govresearchgate.net The docking simulations revealed key interactions with amino acid residues in the binding site of the enzyme. ekb.egsemanticscholar.org
hCA I/II (Human Carbonic Anhydrase I/II) : While various pyridine-based sulfonamides have been extensively studied as carbonic anhydrase inhibitors through synthesis and docking studies, specific docking information for this compound against hCA I and II is less common in the literature. mdpi.comnih.govmdpi.com However, the general approach involves docking sulfonamide-containing molecules into the zinc-containing active site of the enzyme. nih.gov
GSK-3β (Glycogen Synthase Kinase-3β) : Several novel series of oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated as GSK-3β inhibitors. researchgate.netnih.govnih.gov Molecular docking studies of these compounds have revealed good binding affinities to GSK-3β, highlighting key hydrogen bonding and other interactions with important amino acid residues in the receptor's active site. researchgate.net This suggests the potential of this scaffold in developing treatments for conditions where GSK-3β is implicated, such as inflammation and neurodegenerative diseases.
BuChE (Butyrylcholinesterase) : The oxazolo[4,5-b]pyridine scaffold is related to other nitrogen-containing heterocyclic systems that have been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease. Molecular docking studies for various tacrine (B349632) analogues and other heterocyclic compounds have been performed against BuChE to understand their binding modes. nih.govresearchgate.net
Prostaglandin synthase-2 (Cyclooxygenase-2, COX-2) : Thiazolo[4,5-b]pyridine derivatives, structurally similar to oxazolo[4,5-b]pyridines, have been pre-selected via molecular docking for testing their anti-inflammatory activity. researchgate.netnih.gov Docking simulations with cyclooxygenase pathway enzymes like COX-2 are used to identify possible mechanisms of action for these compounds as anti-inflammatory agents. dmed.org.ua
Molecular Dynamics Simulations for Investigating Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of ligand-protein complexes, providing insights into binding stability and conformational changes that are not accessible through static models like molecular docking. rsc.org In the context of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, MD simulations have been employed to elucidate their interaction with biological targets, such as the DNA gyrase enzyme. rsc.org
A typical MD simulation protocol involves placing the docked ligand-protein complex in a simulated physiological environment, including a periodic box of water molecules and ions to mimic cellular conditions. The system is then subjected to energy minimization to relieve any steric clashes. Subsequently, the temperature and pressure of the system are gradually raised and equilibrated to physiological values (e.g., 300 K and 1 atm). Finally, a production run of the simulation is performed for a significant timescale, often in the range of nanoseconds, during which the trajectory of every atom is calculated by solving Newton's equations of motion. mdpi.com
Analysis of the MD trajectory provides a wealth of information. The root-mean-square deviation (RMSD) of the protein and ligand atoms over time is a key metric for assessing the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound within the active site. For instance, in a study of 2-(substituted)oxazolo[4,5-b]pyridine derivatives targeting the DNA gyrase (PDB ID: 4KTN), the average RMSD values for the apo form and the complexes with various derivatives were found to be stable, indicating that the ligands did not dissociate from the binding pocket during the simulation. rsc.org
Furthermore, MD simulations can reveal crucial conformational changes in both the ligand and the protein upon binding. These simulations can show how the ligand adapts its conformation to fit optimally within the binding site and how the protein structure may adjust to accommodate the ligand. nih.gov This "induced fit" mechanism is a critical aspect of molecular recognition. nih.gov The analysis of hydrogen bond formation and rupture, hydrophobic interactions, and other non-covalent interactions throughout the simulation provides a detailed picture of the key residues and forces that contribute to the binding affinity and stability of the complex. nih.gov
The following table summarizes the key parameters often analyzed in MD simulations to assess binding stability and conformational changes:
| Parameter | Description | Significance |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in a molecule from a reference structure over time. | Indicates the stability of the protein and the ligand-protein complex. A low and stable RMSD suggests a stable binding mode. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible and rigid regions of the protein, which can be important for ligand binding and protein function. |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Changes in Rg can indicate conformational changes, such as protein unfolding or compaction upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. | Identifies key residue interactions that contribute to the stability of the complex. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the protein or ligand that is accessible to the solvent. | Changes in SASA can indicate conformational changes and the burial of hydrophobic regions upon ligand binding. |
By providing a dynamic view of the molecular interactions, MD simulations offer a more realistic and comprehensive understanding of the binding stability and conformational dynamics of this compound and its derivatives, which is invaluable for rational drug design.
Fragment-to-Fragment Approaches for Binding Affinity Studies
Fragment-based drug design (FBDD) has emerged as a powerful strategy in drug discovery, focusing on identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. mdpi.com These initial fragment hits can then be optimized and linked together to generate more potent lead compounds. mdpi.com While specific applications of fragment-to-fragment approaches for this compound are not extensively documented in the reviewed literature, the principles of this methodology can be theoretically applied to study and enhance its binding affinity to a target of interest.
The core idea behind FBDD is that the binding energy of a larger ligand can be considered as the sum of the binding energies of its constituent fragments. mdpi.com This "additivity" principle allows for a more efficient exploration of chemical space. The process typically begins with the screening of a fragment library to identify initial hits that bind to different subpockets of the target's active site. These fragments generally have weak affinities, often in the micromolar to millimolar range.
Once initial fragments are identified, their binding modes are determined, often through biophysical techniques like X-ray crystallography or NMR spectroscopy. With this structural information, several strategies can be employed to evolve these fragments into more potent molecules:
Fragment Growing: A starting fragment is extended by adding new chemical moieties to pick up additional interactions with the protein.
Fragment Linking: Two or more fragments that bind to adjacent sites are connected with a chemical linker to create a single, higher-affinity molecule.
Fragment Merging: Overlapping fragments are combined into a single new molecule that incorporates the key binding features of the original fragments.
For a molecule like this compound, a fragment-based approach could involve deconstructing the molecule into its core fragments: the bromophenyl group, the oxazole (B20620) ring, and the pyridine (B92270) moiety. These individual fragments, or similar small molecules, could be screened against a target protein to identify which parts of the molecule are the primary drivers of binding.
Computational methods play a crucial role in fragment-based approaches. Docking and molecular dynamics simulations can be used to predict the binding poses of fragments and to guide the design of linked or grown compounds. Free energy calculation methods can be employed to estimate the binding affinities of the fragments and the subsequently designed molecules, helping to prioritize synthetic efforts.
The following table outlines the general steps in a fragment-to-fragment approach for binding affinity studies:
| Step | Description | Key Methodologies |
| 1. Fragment Library Screening | Screening a library of small, low-molecular-weight compounds to identify initial hits that bind to the target protein. | Biophysical techniques (X-ray crystallography, NMR, SPR, ITC), Virtual Screening |
| 2. Hit Validation and Characterization | Confirming the binding of the identified fragments and determining their binding affinity and mode. | ITC, SPR, NMR, X-ray crystallography |
| 3. Fragment Optimization | Evolving the initial fragment hits into more potent compounds. | Fragment growing, linking, and merging strategies guided by computational chemistry. |
| 4. Synthesis and Biological Evaluation | Synthesizing the designed compounds and testing their binding affinity and biological activity. | Organic synthesis, In vitro and in vivo assays |
By systematically exploring the contributions of different chemical fragments to binding affinity, fragment-to-fragment approaches offer a rational and efficient pathway to the discovery and optimization of potent ligands for a given biological target.
In Silico Prediction Methodologies for Pharmacokinetic and Drug-Likeness Assessment (Focus on Methodology)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as drug-likeness, is a critical component of modern drug discovery, enabling the early identification of compounds with favorable pharmacokinetic profiles. rsc.org For this compound and its derivatives, various computational methodologies can be applied to assess their potential as drug candidates. rsc.org
The assessment of drug-likeness is often the first step and is typically guided by a set of rules derived from the analysis of known drugs. The most well-known of these is Lipinski's Rule of Five, which establishes simple physicochemical property thresholds for oral bioavailability. researchgate.net These rules are based on properties that can be readily calculated from the 2D structure of a molecule.
Beyond simple rule-based filters, more sophisticated models are used to predict specific ADME properties. These models are generally built using machine learning algorithms trained on large datasets of experimentally determined property values. Some of the key methodologies include:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These models correlate the chemical structure of a compound with its biological activity or physicochemical properties. They use a wide range of molecular descriptors, including topological, electronic, and steric parameters, to build predictive models.
Pharmacophore Modeling: This method identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are responsible for a molecule's biological activity or its ability to interact with a transporter or metabolic enzyme.
Physiologically Based Pharmacokinetic (PBPK) Modeling: This is a more complex approach that simulates the absorption, distribution, metabolism, and excretion of a drug in a virtual organism. It integrates physicochemical data, in vitro metabolism data, and physiological parameters to predict the drug's concentration-time profile in various tissues.
For 2-(substituted)oxazolo[4,5-b]pyridine derivatives, in silico ADME predictions have indicated compliance with Lipinski's Rule of Five and other restrictive rules, suggesting good drug-like properties. rsc.org
The following table details some of the key ADME and drug-likeness parameters and the computational methodologies used for their prediction:
| Parameter | Description | Common Prediction Methodologies |
| Molecular Weight (MW) | The mass of a molecule. | Calculated directly from the chemical formula. |
| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity. | Fragment-based methods (e.g., cLogP), atom-based methods (e.g., ALOGP). |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | Calculated by counting relevant functional groups. |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O) with lone pairs. | Calculated by counting relevant atoms. |
| Topological Polar Surface Area (TPSA) | The surface area of a molecule that arises from polar atoms. | Fragment-based methods, calculated from the 3D structure. Correlates with membrane permeability. |
| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | QSPR models, machine learning algorithms. |
| Intestinal Absorption | The extent to which a compound is absorbed from the gastrointestinal tract. | QSPR models, rule-based systems (e.g., Egan's rules). |
| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the blood-brain barrier. | QSPR models, machine learning, pharmacophore modeling. |
| Cytochrome P450 (CYP) Inhibition | The potential of a compound to inhibit the activity of major drug-metabolizing enzymes. | QSAR models, pharmacophore modeling, docking into CYP enzyme structures. |
These in silico methodologies provide a rapid and cost-effective way to screen large numbers of compounds and prioritize those with the highest probability of success in later stages of drug development.
Structure Activity Relationship Sar Investigations of Oxazolo 4,5 B Pyridine Derivatives
Impact of Substituent Modifications on Observed Biological Activity Profiles
The biological activity of oxazolo[4,5-b]pyridine (B1248351) derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic scaffold. Research has demonstrated that even minor alterations to the substituent groups can lead to significant changes in the biological profiles of these compounds, including their anticancer, anti-inflammatory, and antimicrobial activities.
For instance, in the context of anticancer activity, the introduction of different aryl groups at the 2-position of the oxazolo[4,5-b]pyridine ring has been shown to modulate cytotoxicity against various human cancer cell lines. A study on a series of oxazolo[4,5-b]pyridine-based triazoles revealed that compounds bearing electron-withdrawing groups, such as halogens, on the terminal phenyl ring exhibited promising anticancer potential. tandfonline.com Specifically, derivatives with bromo, chloro, and fluoro substitutions displayed significant activity against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines. tandfonline.com
Furthermore, the nature of the linker between the oxazolo[4,5-b]pyridine core and other moieties plays a crucial role. In a series of piperazine-linked derivatives, the substituent on the terminal phenyl ring of the piperazinamide portion was critical for GSK-3β inhibitory activity. nih.gov Compounds with electron-withdrawing groups like trifluoromethyl and nitro groups at the para position of the phenyl ring demonstrated the most potent inhibitory effects. nih.gov
The position of substituents also dictates the biological response. In a study of 7-amino-oxazolo[5,4-d]pyrimidines, a related heterocyclic system, it was found that lipophilic chains with five linearly arranged non-hydrogen atoms at position 7 resulted in the most active compounds. mdpi.com This highlights the importance of substituent size and lipophilicity in achieving desired biological outcomes.
Table 1: Impact of Substituent Modifications on Anticancer Activity of Oxazolo[4,5-b]pyridine-Triazole Derivatives
| Compound ID | R Group (Substituent on Terminal Phenyl Ring) | Cell Line | Biological Activity (IC50 in µM) |
|---|---|---|---|
| 18a | 4-Bromophenyl | PC3 | 1.23 |
| 18b | 4-Chlorophenyl | PC3 | 1.56 |
| 18c | 4-Fluorophenyl | PC3 | 1.89 |
| 18d | 2,4-Dichlorophenyl | PC3 | 2.12 |
| 18e | 2-Nitrophenyl | PC3 | 2.45 |
| 18i | 4-Methylphenyl | PC3 | 3.12 |
Correlation Between Specific Structural Features and Enzyme Inhibition Potency (e.g., hDHODH, GSK-3β, Carbonic Anhydrase)
The inhibitory potency of oxazolo[4,5-b]pyridine derivatives against specific enzymes is intricately linked to their structural features, which govern their binding affinity and interaction with the enzyme's active site.
Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH): Molecular docking studies have implicated hDHODH as a potential target for the anticancer activity of oxazolo[4,5-b]pyridine-based triazoles. tandfonline.com The oxazolo[4,5-b]pyridine core, along with the triazole linker and substituted aryl groups, is thought to efficiently interact with the active site of hDHODH, an enzyme crucial for pyrimidine biosynthesis and linked to cancer cell proliferation. tandfonline.comnih.gov The specific interactions, such as hydrogen bonding and hydrophobic interactions, between the compound and the amino acid residues of the enzyme's active site are critical for inhibitory activity.
Glycogen (B147801) Synthase Kinase-3β (GSK-3β): A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives have been identified as potent GSK-3β inhibitors. nih.gov The SAR studies revealed that the presence of a piperazine linker and specific substituents on the terminal phenyl ring were key for high inhibitory activity. For example, compound 7d , with a 4-trifluoromethylphenyl group, exhibited the highest GSK-3β inhibitory activity with an IC50 value of 0.34 µM. nih.gov This suggests that the electronic properties of the substituent significantly influence the binding affinity to GSK-3β. Similarly, novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles have also shown significant GSK-3β inhibitory activity, with compound 4g displaying an IC50 value of 0.19 μM. nih.govresearchgate.net
Carbonic Anhydrase (CA): While direct studies on 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine as a carbonic anhydrase inhibitor are limited, the broader class of heterocyclic sulfonamides are well-established CA inhibitors. mdpi.com The inhibitory mechanism typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. For oxazolo[4,5-b]pyridine derivatives to act as CA inhibitors, they would likely require the incorporation of a sulfonamide moiety. The orientation and electronic properties of the oxazolopyridine core would then influence the binding affinity and selectivity towards different CA isoforms. nih.gov
Table 2: Correlation of Structural Features with GSK-3β Inhibition
| Compound ID | Structural Features | IC50 (µM) |
|---|---|---|
| 7d | Piperazine linker, 4-Trifluoromethylphenyl group | 0.34 |
| 7e | Piperazine linker, 4-Nitrophenyl group | 0.39 |
| 7g | Piperazine linker, 2,4-Dichlorophenyl group | 0.47 |
| 7c | Piperazine linker, 4-Chlorophenyl group | 0.53 |
Influence of Substituents on Photophysical Properties and Electronic Behavior
The photophysical properties and electronic behavior of oxazolo[4,5-b]pyridine derivatives are highly tunable through the strategic placement of electron-donating and electron-withdrawing groups. These modifications can significantly alter the absorption and fluorescence spectra of the compounds.
The introduction of both electron-donating and electron-withdrawing substituents into the oxazolo[4,5-b]pyridine molecule has been found to increase the ground and excited state dipole moments. researchgate.net This leads to fluorescence with a strong charge-transfer character. researchgate.net Time-dependent density functional theory (TD-DFT) calculations have been employed to investigate the excited-state intramolecular charge transfer of these derivatives. researchgate.net These studies have shown that substituents can remarkably change the spectral properties and increase the first excited-state dipole moments. researchgate.netresearchgate.net
The nature of the substituent also influences the electronic coupling matrix elements, which can explain the distinct properties of absorption and fluorescence spectra in different solvents. researchgate.net For example, the fluorescence behavior of a family of dyes based on the oxazolo[4,5-b]pyridine ring was investigated, revealing that their observed fluorescence has a strong charge transfer character. researchgate.net Furthermore, the protonation of the pyridine (B92270) nitrogen can lead to a stronger electron-accepting character, significantly lowering the energy level of the intramolecular charge-transfer (ICT) state. researchgate.net
The position of the substituent on the core structure also plays a critical role in determining the photophysical properties. Studies on other heterocyclic systems, such as BODIPY dyes, have demonstrated that substitution at different positions leads to variations in bandwidths and Stokes shifts in their spectra. rsc.org A similar principle can be applied to oxazolo[4,5-b]pyridine derivatives, where the position of a substituent can fine-tune the electronic transitions and, consequently, the absorption and emission characteristics.
Table 3: Influence of Substituents on Photophysical Properties
| Compound | Substituent Type | Effect on Dipole Moment | Spectral Properties |
|---|---|---|---|
| Oxazolo[4,5-b]pyridine Derivative | Electron-donating | Increase | Strong charge-transfer fluorescence |
| Oxazolo[4,5-b]pyridine Derivative | Electron-withdrawing | Increase | Strong charge-transfer fluorescence |
Stereochemical Considerations and Their Role in Molecular Recognition and Activity
While specific studies on the stereochemistry of this compound are not extensively detailed in the provided context, the principles of stereochemistry are fundamental to its interaction with biological targets. The three-dimensional arrangement of atoms in a molecule is crucial for its ability to bind to the specific and often chiral active sites of enzymes and receptors.
For oxazolo[4,5-b]pyridine derivatives, the introduction of chiral centers, for instance, through the addition of certain side chains or substituents, would result in enantiomers or diastereomers. These stereoisomers can exhibit different biological activities due to their differential binding affinities to target macromolecules. The specific spatial orientation of functional groups on the oxazolo[4,5-b]pyridine scaffold can either facilitate or hinder the key interactions required for biological effect.
Molecular docking simulations are a powerful tool to visualize and predict these interactions. For instance, in the docking of oxazolo[5,4-d]pyrimidine derivatives to the VEGFR-2 active site, the oxazole (B20620) and pyrimidine rings were shown to interact via π–π stacking with specific amino acid residues. mdpi.com The precise geometry of the inhibitor is critical for these interactions and for forming hydrogen bonds in the hinge region of the enzyme. mdpi.com Any change in stereochemistry would alter this geometry and, consequently, the binding affinity and inhibitory potency.
Although not explicitly discussed for this compound, the general principles of molecular recognition underscore the importance of stereochemistry. The development of stereoselective syntheses for oxazolo[4,5-b]pyridine derivatives with chiral centers would be a significant step towards understanding the precise structural requirements for optimal biological activity and for the development of more selective and potent therapeutic agents.
Mechanistic Studies of Biological Interactions in Vitro and Theoretical
Elucidation of Molecular Mechanisms of Enzyme Inhibition (e.g., DNA Gyrase ATP binding site, hTopo IIα)
The oxazolo[4,5-b]pyridine (B1248351) scaffold is a structural motif found in various kinase inhibitors. Its ability to interact with ATP-binding sites of enzymes like DNA gyrase and human topoisomerase IIα (hTopo IIα) is a key area of investigation. These enzymes are crucial for controlling DNA topology and are validated targets for antibacterial and anticancer agents. researchgate.net
Inhibition of these enzymes often occurs through competitive binding at the ATP-binding site located on the GyrB subunit of DNA gyrase and the ATPase domain of hTopo IIα. researchgate.netnih.gov The binding mode of inhibitors is stabilized by a network of interactions with key amino acid residues. While direct crystallographic data for 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine may be limited, analysis of related inhibitors provides a model for its potential mechanism. For instance, inhibitors of the bacterial DNA gyrase have been shown to fit within the ATP binding pocket, guided by structural alignments with known ligands like AMP-PNP. nih.gov The design of novel inhibitors often involves creating hybrids that can act as multi-target agents against enzymes like microbial DNA gyrase. researchgate.net
Theoretical and in silico studies are instrumental in predicting these interactions. Molecular docking simulations can outline different binding modes, highlighting how the topology of the human hTopo IIα ATP binding site can be exploited to identify compounds with a better fit. nih.gov These models show that interactions are typically a mix of hydrogen bonds and hydrophobic contacts. researchgate.net
Table 1: Key Features of Type II Topoisomerase ATP-Binding Sites
| Feature | DNA Gyrase (Bacterial) | hTopo IIα (Human) | Key Interactions for Inhibition |
|---|---|---|---|
| Binding Pocket | Located on the GyrB subunit. researchgate.net | Located on the ATPase domain. nih.gov | Competitive binding with ATP. researchgate.netnih.gov |
| Key Residues | Varies by species (e.g., E. coli). | Asn, Gly, Val, Ile. | Hydrogen bonds, hydrophobic interactions. researchgate.netnih.gov |
| Water Molecules | Often mediate hydrogen bonds between ligand and protein. | Can form water bridges with key residues like Tyr836 and Asp810. nih.gov | Stabilize the ligand-protein complex. |
| Conformational Change | Binding of ATP/inhibitor induces dimerization and conformational changes. researchgate.net | Similar ATP-dependent conformational changes. nih.gov | Blocks the enzyme's catalytic cycle. researchgate.net |
Detailed Analysis of Ligand-Protein Binding Affinities and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The stability of a ligand-protein complex is determined by the strength and nature of the intermolecular forces between the inhibitor and the enzyme's active site. For compounds like this compound, hydrogen bonding and π-π stacking are critical interactions. nih.govlibretexts.org
Hydrogen Bonding: The oxazolo[4,5-b]pyridine core contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors, while interacting with amino acid residues like valine in the hinge region of a kinase binding pocket. nih.gov The orientation of the pyridine (B92270) nitrogen relative to the oxazole (B20620) nitrogen is crucial for its nucleophilicity and binding favorability. mdpi.com In the related imidazo[4,5-b]pyridine scaffold, the unsaturated imidazole (B134444) nitrogen was identified as the most favorable binding site for cations. mdpi.com
Pi-Stacking (π-π) Interactions: The aromatic rings of the pyridine and the bromophenyl group are capable of engaging in π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the binding pocket. libretexts.org These interactions, which involve the face-to-face stacking of aromatic systems, contribute significantly to binding affinity. libretexts.org The strength of these interactions is influenced by the electron distribution in the aromatic rings, which can be distorted to create atypically strong dispersion and dipole-induced dipole forces. libretexts.org Computational analyses can quantify the electrostatic potential over the π-system to predict whether stacking interactions will be favorable or repulsive. nih.gov
Binding affinities can be quantified using techniques such as microscale thermophoresis (MST) or predicted computationally through docking scores. nih.gov For example, in silico screening of structural analogs against kinase targets has identified compounds with strong binding energies (e.g., -11.2 kcal/mol), indicating a high affinity for the target protein, which is stabilized by hydrophobic interactions and van der Waals forces. frontiersin.org
Table 2: Common Intermolecular Interactions in Ligand-Protein Binding
| Interaction Type | Description | Typical Bond Distance (Å) | Contributing Moieties |
|---|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 1.9 - 2.2 | Pyridine Nitrogen, Oxazole Oxygen, Amino Acid backbones (e.g., Val851). nih.govrsc.org |
| π-π Stacking | A noncovalent interaction between aromatic rings. Can be sandwich or displaced stacking arrangements. libretexts.org | 3.3 - 3.8 | Phenyl rings, Pyridine ring, Aromatic amino acids (e.g., Tyr, Phe). researchgate.net |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | N/A | Phenyl rings, Alkyl chains of amino acids (e.g., Val, Ile, Leu). frontiersin.org |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | N/A | All atoms in close proximity. frontiersin.org |
Investigation of Intramolecular Charge Transfer Pathways in Biological Contexts
The photophysical properties of heterocyclic compounds like this compound are of interest as they can be harnessed for applications such as fluorescent probes in biological systems. A key process governing these properties is intramolecular charge transfer (ICT), where electronic charge is redistributed within the molecule upon photoexcitation. rsc.org
Studies on structurally similar molecules, such as 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine (HPOP), reveal complex excited-state dynamics. nih.gov In HPOP, there is a competition between normal fluorescence emission and emission from an excited-state intramolecular proton transfer (ESIPT) product. nih.gov The efficiency of these pathways, and thus the fluorescence characteristics, can be highly sensitive to the molecular environment, including solvent polarity and hydrogen-bonding capacity. researchgate.net
The substitution of an electronegative atom, such as the bromine on the phenyl ring of the title compound, can influence these charge transfer pathways. Research on related compounds has shown that such substitutions on the charge acceptor group can make nonradiative decay pathways more efficient, potentially quenching fluorescence. nih.gov In some systems, control over ESIPT versus ICT processes can be achieved by switching solvents, leading to different emission profiles. researchgate.net
Studies on Biological Target Selectivity and Specificity
For any compound to be a viable therapeutic lead, it must exhibit selectivity for its intended biological target over other related targets to minimize off-target effects. The oxazolo[4,5-b]pyridine scaffold and its isosteres, such as thiazolo[5,4-b]pyridine (B1319707) and quinazoline, have been the focus of selectivity studies. nih.govmdpi.com
The selectivity profile is often determined by screening the compound against a panel of related enzymes, typically kinases. For instance, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a structural relative, evaluated its inhibitory activity against 14 different kinases to establish its selectivity for Aurora A kinase. mdpi.com Such kinase panel profiling is a standard method to assess specificity.
Subtle structural modifications can dramatically alter selectivity. Functionalization at different positions on the heterocyclic core can be used to target the specific topology of an ATP-binding site. For example, functionalization at the 6-position of a thiazolo[5,4-b]pyridine scaffold was explored to identify novel and selective c-KIT inhibitors capable of overcoming drug resistance. nih.gov These structure-activity relationship (SAR) studies are crucial for optimizing a lead compound to achieve a desired selectivity profile. nih.govnih.gov
Applications and Potential in Advanced Chemical and Biological Research
Utility as a Scaffold in Medicinal Chemistry Research and Drug Design
The oxazolo[4,5-b]pyridine (B1248351) core is a privileged structure in medicinal chemistry, analogous to purine (B94841) bases, which allows it to interact with various biological targets. The addition of a 4-bromophenyl group at the 2-position further modulates its electronic and steric properties, influencing its binding affinity and pharmacological activity.
Development of Novel Antimicrobial Agents
The oxazolo[4,5-b]pyridine ring system is considered an analogue of adenine (B156593) and guanine, suggesting a potential mechanism of antimicrobial action through the inhibition of nucleic acid synthesis or DNA gyrase. Research into 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives has demonstrated their potential as effective antibacterial agents.
Studies have shown that this class of compounds exhibits a promising activity profile, particularly against Gram-positive bacteria. Notably, certain derivatives have displayed significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a bacterium notorious for causing hospital-acquired infections. The antimicrobial effectiveness is thought to be linked to the oxazolo[4,5-b]pyridine nucleus, which may interfere with essential bacterial processes like DNA replication. While specific data for the 2-(4-bromophenyl) derivative is part of broader studies, the general activity of the scaffold highlights its importance.
Table 1: Antibacterial Activity of Representative Oxazolo[4,5-b]pyridine Scaffolds
| Bacterial Strain | Activity Profile | Reference Compound Class |
| Staphylococcus aureus (MRSA) | Good Activity | 2-(substituted phenyl)oxazolo[4,5-b]pyridines |
| Gram-positive bacteria | More Effective | 2-(substituted phenyl)oxazolo[4,5-b]pyridines |
| Gram-negative bacteria | Less Effective | 2-(substituted phenyl)oxazolo[4,5-b]pyridines |
This table summarizes the general findings for the compound class. Specific MIC values for the 2-(4-bromophenyl) derivative are not detailed in the cited literature.
Exploration as Anticancer Agents and Topoisomerase Inhibitors
The structural similarity of the oxazolo[4,5-b]pyridine scaffold to purine bases has prompted investigations into its anticancer potential. nih.gov Related heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, have been explored as inhibitors of various kinases involved in cancer progression, including VEGFR-2. nih.govmdpi.com
While direct studies on 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine as an anticancer agent are limited, research on analogous structures provides compelling evidence for its potential. For instance, the closely related benzoxazole (B165842) derivative, 2-(4'-bromophenyl)-6-nitrobenzoxazole, has been identified as a potent inhibitor of human topoisomerase IIα (Topo IIα), an essential enzyme for DNA replication and a key target for many anticancer drugs. researchgate.net This compound was found to be the most effective Topo II inhibitor in its series, with an IC50 value of 71 µM, and it also demonstrated inhibitory effects on Topoisomerase I. researchgate.net Topoisomerase poisons work by trapping the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death. nih.gov The efficacy of this bromophenyl-substituted benzoxazole suggests that the this compound core could serve as a valuable scaffold for developing new topoisomerase-targeting anticancer agents. researchgate.net
Furthermore, cytotoxicity studies of other heterocyclic compounds featuring a bromophenyl group, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have shown activity against various human cancer cell lines, including the CNS cancer cell line (SNB-75) and breast cancer cell line (MCF-7). mdpi.com
Investigation of Anti-inflammatory Activity
Derivatives of 2-(substituted phenyl)oxazolo[4,5-b]pyridine have been recognized for their significant anti-inflammatory and analgesic properties. nih.gov Research has indicated that some compounds within this series exhibit activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone (B1037) and indomethacin. nih.gov A key advantage highlighted in these studies is the nonacidic nature of the oxazolopyridine scaffold, which may lead to a reduced risk of gastrointestinal irritation, a common side effect associated with traditional acidic NSAIDs. nih.gov
The anti-inflammatory potential is further supported by studies on related oxazolo[4,5-b]pyridine derivatives that function through specific enzyme inhibition pathways linked to inflammation. nih.gov For example, inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β) by oxazolopyridine-based compounds has been shown to control inflammation by suppressing the production of pro-inflammatory mediators. nih.gov
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Glycogen Synthase Kinase-3β, Butyrylcholinesterase)
The versatile oxazolo[4,5-b]pyridine scaffold has been utilized in the design of inhibitors for several key enzymes implicated in various diseases.
Glycogen Synthase Kinase-3β (GSK-3β): This enzyme is a known pro-inflammatory mediator. A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and evaluated for their GSK-3β inhibitory activity. nih.gov Several of these compounds displayed potent inhibition with IC50 values in the sub-micromolar range. nih.gov The most active compounds also demonstrated significant in vivo anti-inflammatory effects and substantially inhibited pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, without showing any risk of gastric ulceration. nih.gov This highlights the potential of the oxazolo[4,5-b]pyridine scaffold in developing novel anti-inflammatory agents that target GSK-3β. nih.gov
Carbonic Anhydrase (CA): While direct inhibition studies of this compound on carbonic anhydrase are not widely reported, related pyridine-based sulfonamides have been extensively studied as CA inhibitors. nih.gov These enzymes are crucial physiological catalysts, and their inhibition has therapeutic applications. The pyridine (B92270) ring within these inhibitors often plays a key role in their binding and selectivity for different CA isoforms, including those associated with cancer (hCA IX and hCA XII). nih.gov
Butyrylcholinesterase (BuChE): This enzyme is gaining attention as a therapeutic target, particularly in the later stages of Alzheimer's disease. nih.gov Although research on the direct inhibition of BuChE by this compound is not available, the broader field of heterocyclic chemistry has explored various scaffolds for this purpose. For instance, benzimidazole-based thiazole (B1198619) derivatives have shown good inhibitory potential against cholinesterase enzymes. nih.gov
Table 2: Enzyme Inhibition Profile of Related Oxazolo[4,5-b]pyridine Scaffolds
| Enzyme Target | Activity | Example Derivative Class | IC50 Values |
| GSK-3β | Potent Inhibition | Piperazine-linked oxazolo[4,5-b]pyridines | 0.34 - 0.53 µM |
| Topoisomerase IIα | Effective Inhibition | 2-(4'-bromophenyl)-6-nitrobenzoxazole | 71 µM |
Potential Applications in Materials Science Research
Beyond its biomedical potential, the rigid, planar structure and electronic properties of the this compound scaffold make it an attractive candidate for applications in materials science.
Organic Semiconductors and Optoelectronic Materials
The photophysical properties of oxazolo[4,5-b]pyridine derivatives have been a subject of investigation. Studies on compounds like 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine have explored their fluorescence behavior, which is a key characteristic for optoelectronic applications such as organic light-emitting diodes (OLEDs). researchgate.net The fluorescence of these dyes often exhibits a strong charge-transfer character. researchgate.net
Furthermore, the core structure is related to other heterocyclic systems used in the development of organic semiconductors. For instance, a 4-(4-bromophenyl)pyridine (B1268493) dicarbonitrile derivative has been used as a key intermediate in the synthesis of electron-transporting organic semiconductors. nih.gov These materials exhibit long-lived emissions, a desirable property for various electronic and photonic devices. nih.gov The inherent electronic characteristics of the oxazolo[4,5-b]pyridine ring, combined with the influence of the bromophenyl substituent, suggest that this compound could serve as a valuable building block for creating novel materials with tailored optoelectronic properties.
Luminescent Materials
The oxazolo[4,5-b]pyridine scaffold is a key component in the development of novel fluorescent dyes. Research into this class of compounds has revealed that their photophysical properties are highly tunable. The introduction of electron-donating and electron-withdrawing groups into the oxazolo[4,5-b]pyridine molecule can lead to an increase in both the ground and excited state dipole moments. researchgate.net The fluorescence observed in these derivatives often exhibits a strong charge transfer character. researchgate.net
Studies on derivatives such as 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) provide insight into the luminescent behavior of this family of compounds. The spectral characteristics of DMAPOP have been extensively investigated in solvents with varying polarity and hydrogen bonding capabilities. nih.govresearchgate.net Unlike some of its analogues, DMAPOP emits a single emission band in both aprotic and protic solvents. nih.govresearchgate.net The solvent environment, however, does play a significant role in the fluorescence quantum yield, which tends to decrease in polar protic solvents, suggesting a contribution from both charge transfer and hydrogen bonding interactions. researchgate.net
Table 1: Photophysical Properties of DMAPOP in Various Solvents Note: Data extracted from descriptive analysis in source material.
| Solvent Property | Observation on DMAPOP Fluorescence | Source |
| Aprotic Solvents | Exhibits single emission. | researchgate.net |
| Polar Protic Solvents | Exhibits single emission; quantum yield decreases with increasing protic nature. | researchgate.net |
| Hydrogen Bonding | Hydrogen bonding of protic solvents is suggested to play a crucial role in excited state dynamics. | researchgate.net |
| Viscosity | Higher quantum yield observed in glycerol, attributed to greater solvent viscosity. | researchgate.net |
Role in Synthetic Organic Chemistry as a Substrate for Diverse Derivatizations
The "this compound" structure serves as a versatile platform in synthetic organic chemistry, primarily due to the presence of the bromophenyl group. This bromine atom acts as a synthetic handle for a wide array of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
A key example of its utility is in palladium-catalyzed reactions. Research on related bromo-substituted oxazolo[4,5-b]pyridines has demonstrated the feasibility of the Heck reaction to introduce a carboxylic acid moiety onto the pyridine framework. clockss.org This specific derivatization involves reacting the bromo-compound with methyl acrylate (B77674) in the presence of a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand. clockss.org Such transformations are crucial for developing new molecules, for instance, in the search for non-peptidic glycoprotein (B1211001) GPIIb/GPIIIa antagonists. clockss.org
The presence of the C-Br bond allows for a range of other potential derivatizations through established cross-coupling methodologies, including but not limited to:
Suzuki Coupling: To form C-C bonds with aryl or vinyl boronic acids.
Sonogashira Coupling: To form C-C bonds with terminal alkynes.
Buchwald-Hartwig Amination: To form C-N bonds with various amines.
Stille Coupling: To form C-C bonds with organostannanes.
These reactions enable chemists to systematically modify the structure to fine-tune its electronic, photophysical, and biological properties for specific applications.
Research Contributions in Photochemistry and Related Disciplines
Research centered on this compound and its derivatives has made significant contributions to the field of photochemistry. Investigations into the fluorescence behavior of this family of compounds have provided valuable insights into intramolecular charge transfer (ICT) processes. researchgate.net The observed fluorescence is noted to have a strong charge transfer character, and its behavior has been analyzed in the context of radiative back electron transfer theory. researchgate.net
A major area of contribution has been the systematic study of solvent effects on the photophysical properties of these molecules. The impact of solvent polarity and hydrogen bonding on both absorption and emission spectra has been analyzed using multiparametric regression analysis. nih.govresearchgate.net This approach allows for a quantitative understanding of how the solvent environment modulates the electronic transitions and excited-state relaxation pathways.
Furthermore, studies on the prototropic behavior of these compounds have illuminated their acid-base chemistry in both the ground and excited states. researchgate.net It has been shown that in the presence of acid, oxazolo[4,5-b]pyridine derivatives can form fluorescing cations. researchgate.net Depending on the specific derivative and conditions, protonation can occur at different basic centers, such as the pyridine nitrogen or other nitrogen atoms within the substituent. researchgate.netresearchgate.net Detailed investigations have identified the formation of various monocations and dications, providing a deeper understanding of the structure-property relationships governing the excited-state reactivity of this important class of heterocyclic compounds. researchgate.net
Future Directions and Emerging Research Avenues for 2 4 Bromophenyl Oxazolo 4,5 B Pyridine
Innovation in More Efficient and Sustainable Synthetic Methodologies
While established methods for synthesizing the oxazolopyridine core exist, many are hampered by limitations such as harsh reaction conditions, extended reaction times, modest yields, and the generation of unwanted byproducts. researchgate.net Future synthetic research will undoubtedly prioritize the development of more efficient, cost-effective, and environmentally benign methodologies.
Key areas of innovation will include:
Green Chemistry Approaches: Emphasis will be placed on synthetic strategies that align with the principles of green chemistry. This includes the use of safer, biodegradable solvents, minimizing waste through high-atom-economy reactions, and reducing energy consumption by exploring reactions at ambient temperatures and pressures.
Catalysis: The exploration of novel catalytic systems (e.g., transition metal, organocatalysis, or biocatalysis) can offer pathways to higher yields and selectivity under milder conditions, reducing the need for stoichiometric reagents and simplifying purification processes.
Multicomponent Reactions (MCRs): Advanced MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, provide a powerful tool for rapidly assembling complex molecular architectures from simple starting materials in a single step. nih.govresearchgate.net Adapting these one-pot strategies for the synthesis of diverse libraries of 2-(4-bromophenyl)oxazolo[4,5-b]pyridine derivatives will accelerate the drug discovery process.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, improved scalability, and the potential for automated synthesis. Implementing flow chemistry for the production of oxazolopyridine intermediates and final products could streamline manufacturing and make these compounds more accessible for widespread research.
Advancement of Predictive Computational Approaches for Molecular Design
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties and minimizing the trial-and-error nature of traditional synthesis. For this compound, these approaches can significantly accelerate the identification of new lead compounds.
Future computational efforts will likely focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models can elucidate the specific structural features of the oxazolopyridine scaffold that are critical for its biological activity. mdpi.com These models will guide the synthesis of new analogs with enhanced potency and selectivity by predicting their activity before they are synthesized.
Molecular Docking and Dynamics: Advanced molecular docking simulations will be used to predict and analyze the binding interactions of novel derivatives with a wide array of biological targets. mdpi.commdpi.com Subsequent molecular dynamics (MD) simulations can provide insights into the stability of the ligand-receptor complex over time, offering a more dynamic and realistic view of the molecular interactions.
Pharmacophore Mapping and Virtual Screening: Pharmacophore models that define the essential spatial arrangement of chemical features required for biological activity can be generated from known active compounds. mdpi.com These models can then be used to screen large virtual libraries of compounds, including virtual libraries based on the this compound scaffold, to identify new candidates with a high probability of being active.
ADME/Tox Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives are crucial for the early-stage identification of candidates with favorable drug-like properties. mdpi.com This helps to de-risk drug development by flagging potentially problematic compounds before significant resources are invested.
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While early studies have linked oxazolopyridine derivatives to anti-inflammatory activity, the full spectrum of their biological targets remains largely unexplored. nih.gov The structural versatility of this scaffold suggests it could interact with a diverse range of biomolecules.
Future research should aim to:
Identify New Protein Kinase Targets: Protein kinases are critical regulators of cellular processes and are implicated in numerous diseases, particularly cancer. The pyridine (B92270) and oxazole (B20620) moieties are common features in many known kinase inhibitors. nih.govmdpi.com Screening this compound derivatives against broad panels of kinases could uncover novel inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), or kinases involved in neurodegenerative pathways. mdpi.comnih.govnih.gov
Investigate Novel Anti-Infective Mechanisms: The emergence of drug-resistant pathogens necessitates the discovery of anti-infective agents with novel mechanisms of action. Research on related compounds has shown that they can act as dual anticancer and antimicrobial agents by targeting enzymes like DNA gyrase. nih.govresearchgate.net A metabolomics study on a related 3-(oxazolo[4,5-b]pyridine-2-yl)anilide revealed that its anti-trypanosomal activity stems from the perturbation of ceramide and sphingolipid metabolism in the parasite. researchgate.net This suggests that this compound could be a promising starting point for developing new classes of antibiotics, antifungals, or antiparasitic drugs that exploit unique metabolic vulnerabilities in pathogens.
Phenotypic Screening and Target Deconvolution: Employing phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, can reveal unexpected therapeutic activities. If a compound shows a desirable effect, subsequent target deconvolution techniques (e.g., chemical proteomics, thermal proteome profiling) can be used to identify its molecular target(s), opening up entirely new areas of investigation.
Design and Synthesis of Multi-Targeted Therapeutic Agents
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the understanding that complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. frontiersin.org Polypharmacology, the design of single chemical entities that can modulate multiple targets, offers a promising strategy for achieving superior therapeutic efficacy and overcoming drug resistance.
The this compound scaffold is an ideal starting point for developing multi-targeted agents. Future design strategies could involve:
Hybrid Molecule Design: This approach involves chemically linking two or more pharmacophores into a single molecule. For instance, the oxazolopyridine core could be combined with moieties known to inhibit other key targets, such as histone deacetylase (HDAC) or topoisomerase, to create synergistic anticancer agents. rsc.orgresearchgate.net
Dual-Target Inhibitors for Cancer and Infections: Building on existing research, derivatives could be rationally designed to simultaneously inhibit a key cancer-related target (e.g., EGFR) and an essential bacterial enzyme (e.g., DNA gyrase). nih.govresearchgate.netrsc.org Such dual-action compounds could be particularly valuable for treating cancer patients who are susceptible to opportunistic infections.
Multi-Target Agents for Neurodegenerative Disease: Alzheimer's disease, for example, is characterized by multiple pathological factors, including cholinergic deficits, Aβ plaque aggregation, and tau hyperphosphorylation. nih.gov Derivatives of this compound could be designed to concurrently inhibit acetylcholinesterase (AChE) and glycogen (B147801) synthase kinase 3 beta (GSK-3β), offering a multi-pronged approach to treatment. nih.gov
Table 1: Examples of Multi-Target Strategies for Heterocyclic Compounds
| Therapeutic Area | Target Combination | Rationale |
|---|---|---|
| Oncology | EGFR and DNA Gyrase | Combined anticancer and antimicrobial activity. nih.gov |
| Oncology | BRAFV600E and EGFR | Overcoming drug resistance in cancer therapy. frontiersin.org |
| Oncology | Colchicine Binding Site (CBS) and Topoisomerase II (Topo-II) | Enhanced anticancer efficacy through dual mechanisms. rsc.org |
| Alzheimer's Disease | Acetylcholinesterase (AChE) and GSK-3β | Simultaneously addresses cholinergic dysfunction and tau pathology. nih.gov |
Integration with Emerging Technologies in Chemical Biology and Material Science
The applications of this compound are not limited to therapeutics. Its unique chemical structure can be leveraged through integration with emerging technologies in other scientific fields.
Chemical Biology Probes: Derivatives can be functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to create chemical probes. These tools are invaluable for studying biological systems, enabling researchers to visualize drug distribution in cells, identify protein binding partners, and elucidate mechanisms of action.
Advanced Drug Delivery Systems: To improve bioavailability, reduce off-target effects, and enable targeted delivery, this compound-based drugs could be encapsulated within novel delivery systems such as nanoparticles, liposomes, or hydrogels.
Functional Materials: The fused aromatic system of the oxazolopyridine core suggests potential applications in materials science. Some pyridine derivatives are known for their chemosensing functions. researchgate.net By modifying the electronic properties of the scaffold, it may be possible to develop novel fluorescent sensors for detecting metal ions or biologically important molecules. Furthermore, the inherent photophysical properties of some oxazolopyridine derivatives could be explored for the development of organic light-emitting diodes (OLEDs) or other optoelectronic materials. researchgate.net
Expansion of Research into Non-Traditional Therapeutic Areas
Beyond its established anti-inflammatory potential, the this compound scaffold holds promise for a variety of other therapeutic applications.
Neurodegenerative Diseases: The central nervous system (CNS) is a key area for future exploration. Nitrogen-based heterocyclic compounds, including pyridines and oxazoles, are core components of many CNS-active drugs. nih.gov Research could focus on designing derivatives capable of crossing the blood-brain barrier to target enzymes implicated in Alzheimer's disease (e.g., cholinesterases, BACE1) or Parkinson's disease (e.g., monoamine oxidase B). researchgate.netnih.govmdpi.comnih.gov
Metabolic Disorders: Emerging evidence suggests that compounds with similar heterocyclic cores can influence metabolic processes. For example, derivatives of nih.govrsc.orgresearchgate.netoxadiazolo[3,4-b]pyridin-7-ol have been developed as mitochondrial uncouplers for the potential treatment of obesity and metabolic dysfunction-associated steatohepatitis (MASH). nih.gov Additionally, the discovery that a related oxazolopyridine perturbs lipid metabolism highlights a potential avenue for developing treatments for metabolic disorders characterized by dyslipidemia. researchgate.net
Agrochemicals: The pyridine ring is a well-established and vital component in many commercial pesticides, including fungicides, herbicides, and insecticides. researchgate.netsemanticscholar.org The strategic inclusion of this motif is known to enhance biological activity. researchgate.net Given the wide range of biological activities demonstrated by oxazolopyridines, exploring the potential of this compound derivatives in crop protection is a logical and promising extension of current research. researchgate.net
Q & A
Q. What are the most efficient synthetic routes for preparing 2-(4-bromophenyl)oxazolo[4,5-b]pyridine, and how can reaction conditions be optimized?
A silica-supported, acid-catalyzed one-pot method is widely used. Key steps include:
- Reacting 2-amino-3-hydroxypyridine with substituted benzoic acids using HClO₄/SiO₂ nanoparticles (5 mol%) in methanol under ambient conditions .
- Monitoring via TLC (n-hexane:EtOAc = 2:1) and isolating products via recrystallization (acetonitrile) .
- Recovering the catalyst by filtration and reuse for ≥3 cycles without significant loss in yield .
Q. Which spectroscopic techniques are critical for characterizing oxazolo[4,5-b]pyridine derivatives?
Comprehensive characterization requires:
- IR spectroscopy to confirm C=O and C-Br stretches (e.g., ~1700 cm⁻¹ for oxazole rings) .
- ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and substituent effects (e.g., bromophenyl groups) .
- HRMS for exact mass validation (e.g., [M+H]⁺ peaks within ±2 ppm error) .
Q. How can researchers assess the antibacterial activity of this compound derivatives?
- Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., methicillin-resistant Staphylococcus aureus), with MIC values typically ranging from 8–64 µg/mL .
- Compare efficacy against Gram-negative strains (e.g., E. coli), noting reduced activity due to membrane permeability barriers .
Advanced Research Questions
Q. What computational strategies are used to predict the biological activity and pharmacokinetics of oxazolo[4,5-b]pyridine derivatives?
- Molecular docking to identify binding interactions with bacterial targets (e.g., DNA gyrase) .
- ADME/Tox profiling using tools like SwissADME to predict bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
- DFT calculations (B3LYP/6-311G++(d,p)) to analyze nucleophilicity indices and regioselectivity in synthesis .
Q. How do solvent polarity and pH influence the photophysical properties of this compound?
- Solvent polarity modulates charge-transfer transitions , with red-shifted emission in polar aprotic solvents (e.g., DMSO) .
- Protonation at pyridine nitrogen (pH < 3) forms monocations (MC1/MC3), altering absorption/emission spectra .
Q. What structural modifications enhance the bioactivity of oxazolo[4,5-b]pyridine scaffolds?
- Introducing electron-withdrawing groups (e.g., -Br, -CF₃) at the 4-position of the phenyl ring improves antibacterial potency .
- Piperazine substitutions at the oxazole nitrogen increase CNS permeability for neuropharmacological applications .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Cross-validate using 2D NMR (COSY, HSQC) to confirm connectivity in complex regiochemistry .
- Compare experimental HRMS with theoretical isotopic patterns to rule out impurities .
Q. What methodologies are recommended for analyzing ADME/Tox properties in preclinical studies?
- In vitro assays : Microsomal stability tests (human liver microsomes) and Caco-2 cell permeability models .
- In silico tools : QSAR models to predict hepatotoxicity and Ames test outcomes for mutagenicity .
Q. How can X-ray crystallography aid in understanding the solid-state behavior of oxazolo[4,5-b]pyridine derivatives?
Q. What role do electron density and local kinetic-energy descriptors play in DFT-based studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
